chemical structure and properties of 4,7-Difluoro-3-iodo-1H-indazole
chemical structure and properties of 4,7-Difluoro-3-iodo-1H-indazole
Topic: Chemical Structure and Properties of 4,7-Difluoro-3-iodo-1H-indazole Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Scaffold for Next-Generation Kinase Inhibitors
Executive Summary
4,7-Difluoro-3-iodo-1H-indazole (CAS: 1000342-06-2) has emerged as a high-value pharmacophore in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Its structural uniqueness lies in the specific 4,7-difluoro substitution pattern, which modulates the electronic properties of the indazole core, enhances metabolic stability by blocking P450 oxidation sites, and increases the acidity of the N1-proton. The C3-iodine moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the rapid library generation of FGFR, VEGFR, and tyrosine kinase inhibitors.
This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and reactivity profile, designed to support lead optimization and process chemistry workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Specification |
| IUPAC Name | 4,7-Difluoro-3-iodo-1H-indazole |
| CAS Number | 1000342-06-2 |
| Molecular Formula | |
| Molecular Weight | 279.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 173–178 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water |
| pKa (Calculated) | ~10.5 (N1-H) – Significantly more acidic than unsubstituted indazole (pKa 13.8) |
| LogP (Calculated) | 2.8 – 3.2 |
Structural Analysis
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Electronic Modulation: The fluorine atoms at positions 4 and 7 exert a strong electron-withdrawing inductive effect (-I). This lowers the electron density of the pyrazole ring, increasing the acidity of the N1-proton and strengthening hydrogen bond interactions with kinase hinge regions.
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Metabolic Blocking: Positions 4 and 7 are common sites for oxidative metabolism in indazoles. Fluorination effectively blocks these "soft spots," prolonging in vivo half-life.
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Steric Environment: The C4-fluorine provides a "ortho-effect" that can influence the conformation of aryl groups coupled at the C3 position, often locking them into a bioactive conformation.
Synthetic Pathways & Protocols
The synthesis of 4,7-difluoro-3-iodo-1H-indazole is typically achieved in two distinct phases: the construction of the difluoro-indazole core followed by regioselective iodination.
Phase 1: Construction of the 4,7-Difluoro-1H-indazole Core
Rationale: Direct fluorination of indazole is non-selective. The most robust route utilizes 2,3,6-trifluorobenzaldehyde and hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution (
Protocol:
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Reagents: 2,3,6-Trifluorobenzaldehyde (1.0 eq), Hydrazine monohydrate (5.0 eq), Pyridine or DBU (3.0 eq).
-
Solvent: Ethanol or n-Butanol.
-
Conditions: Reflux (80–110 °C) for 12–24 hours.
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Workup: Cool to RT. Concentrate in vacuo. Dilute with water/EtOAc. The organic layer is washed with brine, dried over
, and concentrated. -
Purification: Recrystallization from hexanes/EtOAc or flash chromatography.
-
Yield: Typically 65–75%.
Phase 2: Regioselective C3-Iodination
Rationale: The C3 position is the most electron-rich site on the pyrazole ring (after N1 deprotonation). Electrophilic iodination is highly selective.
Protocol:
-
Reagents: 4,7-Difluoro-1H-indazole (1.0 eq), Iodine (
, 1.2 eq), Potassium Hydroxide (KOH, 2.5 eq). -
Solvent: DMF (Anhydrous).
-
Conditions: Stir at 0 °C to RT for 2–4 hours.
-
Mechanism: Base deprotonates N1 to form the indazolyl anion, which attacks the iodine molecule.
-
Quench: Pour into ice water containing 5% sodium thiosulfate (
) to reduce excess iodine. -
Isolation: The product precipitates as a solid.[1] Filter, wash with water, and dry under vacuum.
-
Yield: 85–95%.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from trifluorobenzaldehyde precursor to the final iodinated scaffold.
Reactivity Profile & Functionalization
The utility of 4,7-difluoro-3-iodo-1H-indazole lies in its orthogonal reactivity. The C3-iodide is a "soft" electrophile for cross-coupling, while the N1-proton is a "hard" center for alkylation.
A. Palladium-Catalyzed Cross-Coupling (C3 Position)
The C3-I bond is highly reactive toward oxidative addition by Pd(0) species.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
-
Catalyst:
or . -
Base:
or . -
Application: Installing the "tail" region of kinase inhibitors.
-
-
Sonogashira: Couples with terminal alkynes.
-
Catalyst:
/ CuI. -
Application: Rigid linkers for active site penetration.
-
B. N1-Functionalization
Due to the electron-withdrawing fluorines, the N1-H is relatively acidic (
-
Alkylation:
/ DMF / Alkyl Halide. -
Protection: THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) groups are recommended if N1-alkylation is not desired immediately.
-
Note: N1 vs N2 selectivity can be an issue. The 4,7-difluoro substitution often favors N1 alkylation due to steric repulsion at N2 from the C3-substituent, but mixtures are possible.
-
Reactivity Logic Map
Figure 2: Orthogonal reactivity map highlighting C3 cross-coupling and N1 functionalization pathways.
Medicinal Chemistry Applications
The 4,7-difluoro-1H-indazole scaffold is a privileged structure in oncology, specifically for targeting receptor tyrosine kinases (RTKs).
Mechanism of Action (Kinase Binding)
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Hinge Binding: The indazole N1 (donor) and N2 (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Ala residues).
-
Fluorine Effect:
-
The C4-F often interacts with the gatekeeper residue or hydrophobic pocket, improving selectivity.
-
The C7-F can engage in non-covalent interactions (C-F···H-C) with the protein backbone or adjacent residues.
-
-
Case Studies:
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FGFR Inhibitors: Derivatives of this scaffold have shown nanomolar potency against Fibroblast Growth Factor Receptors (FGFR1/2/3), crucial in treating urothelial carcinomas and cholangiocarcinomas.
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Lenvatinib Analogs: The scaffold mimics the quinoline core of Lenvatinib but with improved solubility and distinct metabolic profiles.
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Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin. Potentially harmful if swallowed.
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Storage: Keep in a tightly closed container, stored at 2–8 °C (refrigerated). Light sensitive (iodine bond stability).
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Use in a fume hood to avoid inhalation of dust.
-
Disposal: Halogenated organic waste stream.
References
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CymitQuimica. 4,7-Difluoro-3-iodo-1H-indazole (CAS 1000342-06-2) Product Data.
-
ChemicalBook. 4,7-Difluoro-3-iodo-1H-indazole Properties and Suppliers.
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Li, P., et al. (2014). Design and Synthesis of Indazole Derivatives as Potent FGFR Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on indazole kinase inhibitors).
-
BenchChem. Reactivity of Iodoindazoles in Palladium-Catalyzed Couplings.
-
ChemSRC. Physicochemical Properties of Fluorinated Indazoles.
